molecular formula C18H13BrN2O5S2 B5005653 (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5005653
M. Wt: 481.3 g/mol
InChI Key: BDRWKIOJKJOYEO-MHWRWJLKSA-N
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Description

(5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a bromophenoxyethoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable thioamide with a haloketone to form the thiazolidinone ring.

    Introduction of the Bromophenoxyethoxy Group: This step involves the nucleophilic substitution reaction where the bromophenoxyethoxy group is introduced to the thiazolidinone ring.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology

    Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.

    Anticancer Activity: Preliminary research indicates that the compound may have anticancer properties, possibly through the inhibition of specific enzymes involved in cell proliferation.

Medicine

    Drug Development: Due to its biological activities, the compound is being explored as a lead compound in drug development for various diseases.

Industry

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, the compound may inhibit enzymes involved in DNA replication or repair, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({2-[2-(4-Chlorophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-({2-[2-(4-Fluorophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The presence of the bromophenoxy group in (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one imparts unique electronic and steric properties that can influence its reactivity and biological activity. Compared to its chlorinated or fluorinated analogs, the brominated compound may exhibit different binding affinities and selectivities towards molecular targets.

Properties

IUPAC Name

(5E)-5-[[2-[2-(4-bromophenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O5S2/c19-12-1-4-14(5-2-12)25-7-8-26-15-6-3-13(21(23)24)9-11(15)10-16-17(22)20-18(27)28-16/h1-6,9-10H,7-8H2,(H,20,22,27)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRWKIOJKJOYEO-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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